N~3~-(1-Benzylpiperidin-4-yl)-N-hydroxy-beta-alaninamide
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Overview
Description
N~3~-(1-Benzylpiperidin-4-yl)-N-hydroxy-beta-alaninamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a benzyl group and an N-hydroxy-beta-alaninamide moiety, which contributes to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-(1-Benzylpiperidin-4-yl)-N-hydroxy-beta-alaninamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of 1-benzylpiperidin-4-one with appropriate reagents to introduce the N-hydroxy-beta-alaninamide group. The reaction conditions often include the use of solvents such as ethanol or tetrahydrofuran (THF) and catalysts like sodium borohydride for reduction steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N~3~-(1-Benzylpiperidin-4-yl)-N-hydroxy-beta-alaninamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the piperidine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol or THF.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary amines.
Scientific Research Applications
N~3~-(1-Benzylpiperidin-4-yl)-N-hydroxy-beta-alaninamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of analgesics or neuroprotective agents.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N3-(1-Benzylpiperidin-4-yl)-N-hydroxy-beta-alaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(1-Benzylpiperidin-4-yl)-3-fluorobenzamide
- N-(1-Benzylpiperidin-4-yl)acetohydrazide
Uniqueness
N~3~-(1-Benzylpiperidin-4-yl)-N-hydroxy-beta-alaninamide is unique due to its N-hydroxy-beta-alaninamide moiety, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this functional group or have different substituents on the piperidine ring .
Biological Activity
N~3~-(1-Benzylpiperidin-4-yl)-N-hydroxy-beta-alaninamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This compound combines a benzylpiperidine moiety with a hydroxy-beta-alaninamide structure, which suggests various interactions with biological targets, particularly in the central nervous system (CNS).
- Molecular Formula : C_{22}H_{30}N_{2}O_{2}
- Molecular Weight : Approximately 407.512 g/mol
- Structure : Features a piperidine core linked to both hydroxy and beta-alanine functionalities.
Neuropharmacological Potential
Preliminary studies suggest that this compound may exhibit neuropharmacological effects, potentially acting as an agonist or antagonist at specific CNS receptors. Its structural similarity to known neurotransmitter modulators indicates possible influences on neurotransmitter release and uptake, which could have implications for treating neurodegenerative diseases such as Alzheimer's disease.
Interaction Studies
Research has focused on the binding affinity and efficacy of this compound at various receptors. It is hypothesized that the compound may interact with:
- Acetylcholine Receptors : Potentially influencing cholinergic signaling, which is critical in cognitive functions.
- Dopaminergic Pathways : May affect mood and reward mechanisms.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be better understood through comparison with structurally related compounds. The following table summarizes key features of similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
N-(1-benzylpiperidin-4-yl)benzamide | C_{19}H_{22}N_{2}O | Lacks hydroxy group; primarily studied for analgesic effects |
1-(1-benzylpiperidin-4-YL)-N-methylmethanamine | C_{14}H_{22}N_{2} | Exhibits stimulant properties; used in addiction research |
N-benzyl-N'-hydroxyurea | C_{8}H_{10}N_{2}O_{2} | Similar hydroxamic acid functionality; studied for anticancer activity |
Case Studies and Research Findings
Several studies have investigated the pharmacological effects of compounds related to this compound:
- Alzheimer's Disease Models : In vitro assays demonstrated that compounds with structural similarities exhibited dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), indicating potential therapeutic applications for cognitive enhancement in Alzheimer's disease .
- Neurotransmitter Modulation : Studies have shown that structural analogs can modulate neurotransmitter levels, suggesting that this compound might similarly influence synaptic transmission and plasticity, critical for learning and memory processes .
- Binding Affinity Studies : Research utilizing radiolabeled derivatives has provided insights into the binding profiles of related compounds at various CNS receptors, highlighting the potential for targeted drug design based on receptor affinity .
Properties
CAS No. |
919997-20-9 |
---|---|
Molecular Formula |
C15H23N3O2 |
Molecular Weight |
277.36 g/mol |
IUPAC Name |
3-[(1-benzylpiperidin-4-yl)amino]-N-hydroxypropanamide |
InChI |
InChI=1S/C15H23N3O2/c19-15(17-20)6-9-16-14-7-10-18(11-8-14)12-13-4-2-1-3-5-13/h1-5,14,16,20H,6-12H2,(H,17,19) |
InChI Key |
WPELRIIHECERJC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NCCC(=O)NO)CC2=CC=CC=C2 |
Origin of Product |
United States |
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